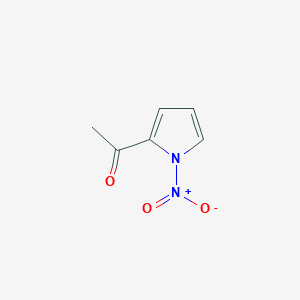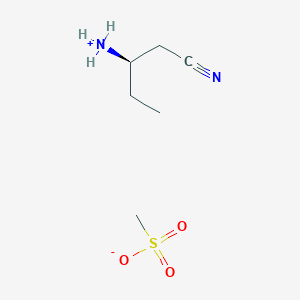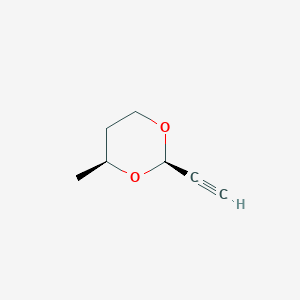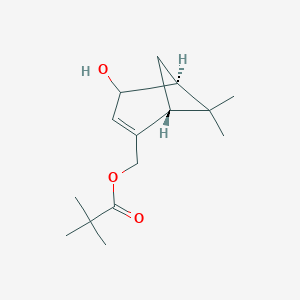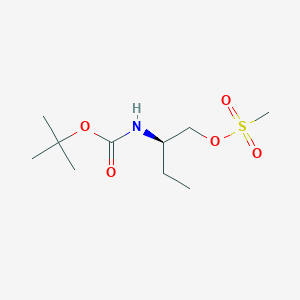
4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride
Vue d'ensemble
Description
The compound "4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride" is a chemical entity that appears to be related to various research areas, including the synthesis of nitrogen-heterocycles, molecular structure analysis, and the development of antimicrobial agents. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of sulfonyl chlorides with various nucleophiles. For instance, N-Methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride reacts with nitriles and acetylenes to yield triazoles and pyrazoles . Similarly, the synthesis of benzimidazole derivatives can be catalyzed by ionic liquids in the presence of aromatic aldehydes and atmospheric air . These methods suggest potential pathways for synthesizing the compound of interest, possibly through the reaction of appropriate isoxazole precursors with benzene sulfonyl chloride.
Molecular Structure Analysis
Quantum mechanical calculations, such as Density Functional Theory (DFT), are often employed to determine the molecular structural parameters and vibrational frequencies of related compounds . These techniques can be used to predict the molecular structure of "4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride" and to understand its electronic properties, such as molecular electrostatic potential, which can indicate reactive sites for further chemical reactions.
Chemical Reactions Analysis
The reactivity of sulfonyl chloride derivatives is a key aspect of their chemical behavior. For example, substituted benzene sulfonamides have been synthesized through reactions involving sulfonyl chlorides . The compound of interest may similarly undergo reactions with various nucleophiles to form a range of heterocyclic structures, potentially leading to the development of new pharmaceutical agents with anti-inflammatory and anti-cancer properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chloride derivatives can be influenced by their molecular structure. Steric hindrance, for example, can affect the kinetics of substitution reactions in aqueous solutions . The compound "4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride" may exhibit unique properties due to the presence of the isoxazole ring and the phenyl group, which could impact its solubility, stability, and reactivity.
Applications De Recherche Scientifique
Sulfonylation Reactions
4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride is utilized in sulfonylation reactions. For example, in the Friedel-Crafts sulfonylation reaction, it acts as a reagent in the synthesis of diaryl sulfones (Nara, Harjani, & Salunkhe, 2001).
Amino Acid Derivatives
Research shows the creation of amino acid derivatives using similar sulfonyl chlorides. These derivatives are significant for their potential biological and pharmacological activities (Riabchenko et al., 2020).
Molecular Characterization
The compound has been used in studies focusing on molecular characterization. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, synthesized from a related sulfonyl chloride, was characterized through various spectroscopic methods (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of “4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride”, also known as “Valdecoxib Impurity F”, are currently unknown. This compound is a chemical intermediate and an impurity in the synthesis of Valdecoxib
Biochemical Pathways
As an impurity and intermediate in the synthesis of Valdecoxib, it may potentially affect similar pathways, but this requires further investigation .
Pharmacokinetics
As a chemical intermediate, its bioavailability and pharmacokinetic profile may differ significantly from the parent compound, Valdecoxib .
Result of Action
The molecular and cellular effects of Valdecoxib Impurity F’s action are currently unknown. As an impurity and intermediate in the synthesis of Valdecoxib, its effects may be different from the parent compound .
Action Environment
It is known that it should be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C .
Propriétés
IUPAC Name |
4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKQPOHDVWNXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432269 | |
| Record name | 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride | |
CAS RN |
509074-26-4 | |
| Record name | 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)

